8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C30H31N5O2 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors to form the purine ring.
Substitution Reactions: Introduction of the dibenzylamino and methyl groups through substitution reactions.
Final Assembly: The final step involves the attachment of the 4-methylbenzyl group to complete the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione .
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione .
Uniqueness
What sets 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione apart is its specific substitution pattern, which can confer unique chemical and biological properties
Biological Activity
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS Number | 672344-05-7 |
Molecular Formula | C30H39N5O2 |
Molecular Weight | 501.675 g/mol |
IUPAC Name | This compound |
InChI Key | DQQGGCJXUQNJFK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from purine derivatives. The general synthetic route includes:
- Alkylation : A purine derivative is alkylated using dibenzylamine under basic conditions.
- Reagents : Sodium hydride or potassium carbonate is often used as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction Conditions : The reaction mixture is heated to facilitate product formation.
This method can be scaled for industrial production using continuous flow reactors for improved efficiency and yield .
The biological activity of this compound primarily involves its interaction with enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways.
These interactions can lead to various biological effects such as the inhibition of cell proliferation and modulation of neurotransmitter release .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that compounds similar to this purine derivative exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could inhibit the growth of breast cancer cells by inducing apoptosis .
- Neurological Disorders : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells .
- Anti-inflammatory Properties : Some studies have reported that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential use in treating chronic inflammatory diseases .
Biological Assays
The biological activity has been evaluated through various bioassays:
Assay Type | Result |
---|---|
Cytotoxicity Assay | IC50 values indicating effectiveness against cancer cells |
Enzyme Inhibition Assay | Significant inhibition observed in selected enzymes |
Neuroprotective Assay | Reduced neuronal death in oxidative stress models |
These assays provide quantitative data supporting the compound's biological efficacy .
Properties
Molecular Formula |
C30H31N5O2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-22-14-16-25(17-15-22)20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)21-34(18-23-10-6-4-7-11-23)19-24-12-8-5-9-13-24/h4-17H,18-21H2,1-3H3 |
InChI Key |
XQRQNGHGUASPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.